N-methyl-1H-pyrrol-2-amine;hydrochloride
Description
N-Methyl-1H-pyrrol-2-amine hydrochloride (C₅H₁₀ClN₂, molecular weight: 133.6 g/mol) is a nitrogen-containing heterocyclic compound featuring a pyrrole ring substituted with a methylamine group. The hydrochloride salt enhances its water solubility and stability, making it a valuable intermediate in pharmaceutical, agrochemical, and dye synthesis . CymitQuimica lists this compound as a building block for research and industrial applications, highlighting its role in synthesizing bioactive molecules due to its unique reactivity and structural versatility .
Properties
Molecular Formula |
C5H9ClN2 |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
N-methyl-1H-pyrrol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H8N2.ClH/c1-6-5-3-2-4-7-5;/h2-4,6-7H,1H3;1H |
InChI Key |
AMTYGPGXRWDVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1H-pyrrol-2-amine;hydrochloride can be synthesized through several methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with methylamine in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired N-substituted pyrrole.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as iron(III) chloride or other metal complexes can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-pyrrol-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methyl-1H-pyrrole-2-carbaldehyde.
Reduction: Reduction reactions can convert it into N-methyl-1H-pyrrol-2-amine.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: N-methyl-1H-pyrrole-2-carbaldehyde.
Reduction: N-methyl-1H-pyrrol-2-amine.
Substitution: Various N-substituted pyrroles depending on the reagents used.
Scientific Research Applications
N-methyl-1H-pyrrol-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-1H-pyrrol-2-amine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares N-methyl-1H-pyrrol-2-amine hydrochloride with structurally related pyrrole-derived hydrochlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| N-Methyl-1H-pyrrol-2-amine hydrochloride | C₅H₁₀ClN₂ | 133.6 | Not reported | Simple pyrrole backbone; used in drug discovery and material science. |
| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride | C₈H₁₆ClN₂ | 186.6 | Not reported | Branched alkyl chain increases lipophilicity; potential CNS applications. |
| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride | C₇H₁₄ClN₂ | 172.7 | Not reported | Linear propyl substituent; may enhance membrane permeability. |
| [2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride | C₁₆H₂₀ClN₃ | 290.8 | Not reported | Indole moiety adds aromaticity; likely targets serotonin receptors. |
| N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride | C₁₄H₁₅ClN₄O | 290.8 | 260 (decomp) | Pyrrolopyrimidine core; water-soluble with demonstrated biological activity. |
Key Observations :
- Molecular Complexity : The indole-containing analogue (C₁₆H₂₀ClN₃) and pyrrolopyrimidine derivative (C₁₄H₁₅ClN₄O) exhibit higher molecular weights and structural complexity compared to the simpler pyrrole backbone of N-methyl-1H-pyrrol-2-amine hydrochloride .
- Substituent Effects : Alkyl chains (e.g., propyl, isobutyl) in analogues enhance lipophilicity, which may improve blood-brain barrier penetration, whereas methoxyphenyl groups (as in ) introduce polarity for aqueous solubility.
Physicochemical and Analytical Properties
- Solubility: Hydrochloride salts generally exhibit high water solubility. For example, the pyrrolopyrimidine derivative in is explicitly noted as water-soluble, a property shared with N-methyl-1H-pyrrol-2-amine hydrochloride due to ionic character.
- Thermal Stability : The pyrrolopyrimidine hydrochloride decomposes at 260°C , suggesting that fused-ring systems may confer higher thermal stability compared to simpler pyrroles.
- Analytical Methods: RP-HPLC techniques (e.g., methods validated for bamifylline and propranolol hydrochlorides ) are applicable for quantifying such compounds, though specific data for N-methyl-1H-pyrrol-2-amine hydrochloride is lacking in the evidence.
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